molecular formula C14H13NO2 B310547 2,3-Dimethylphenylnicotinate

2,3-Dimethylphenylnicotinate

Cat. No.: B310547
M. Wt: 227.26 g/mol
InChI Key: ISNKNUUHBASGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenylnicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2,3-dimethylphenoxy moiety. This compound is structurally characterized by a pyridine ring (nicotinate) esterified to a substituted phenyl group with methyl groups at the 2- and 3-positions.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2,3-dimethylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-3-7-13(11(10)2)17-14(16)12-6-4-8-15-9-12/h3-9H,1-2H3

InChI Key

ISNKNUUHBASGIP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CN=CC=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CN=CC=C2)C

solubility

25 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 2,3-Dimethylphenyl vs. 2,6-Dimethylphenoxy Derivatives

A key distinction lies in the substitution pattern of the phenyl group. For example, compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, entry e) feature a 2,6-dimethylphenoxy group. The 2,3-dimethyl configuration may enhance solubility in nonpolar solvents due to reduced symmetry and altered dipole moments .

Functional Group Variations: Ester vs. Amide Derivatives

  • 2,3-Dimethylphenylnicotinate: As an ester, it is prone to hydrolysis under acidic or basic conditions, yielding nicotinic acid and 2,3-dimethylphenol.
  • Acetamide Analogs: Compounds such as N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (, entry h) contain an amide bond, which confers greater hydrolytic stability. This makes amide derivatives more suitable for prolonged biological activity in drug formulations .

Data Tables

Table 1: Comparative Properties of Nicotinate Derivatives and Analogs

Compound Name Functional Group Substituent Positions Molecular Weight* Key Applications/Risks
This compound Ester 2,3-dimethylphenyl ~243.3 g/mol (Inferred) Prodrugs, organic synthesis
Methyl Nicotinate (CAS 93-60-7) Ester None (methyl ester) 153.14 g/mol Topical analgesics, skin irritation
2-(2,6-Dimethylphenoxy)acetamide (e) Amide 2,6-dimethylphenoxy ~466.6 g/mol Antimicrobial research

*Molecular weights calculated based on structural formulas.

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